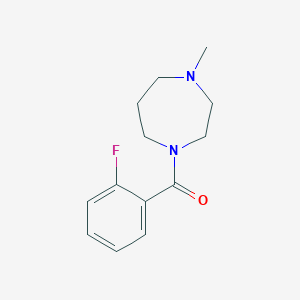![molecular formula C16H11N3O4 B5464939 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5464939.png)
6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone, also known as HNMPA-(AM)_3, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of photochromic molecules, which can undergo reversible changes in their optical properties upon exposure to light.
作用機序
The mechanism of action of 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 involves the reversible isomerization of the molecule from a closed-ring form to an open-ring form upon exposure to light. The open-ring form of the molecule has different optical properties than the closed-ring form, which allows it to act as a photochromic probe. The isomerization process is reversible and can be repeated multiple times by alternating exposure to light and darkness.
Biochemical and Physiological Effects:
This compound(AM)_3 has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. It has been used in a wide range of biological systems including bacteria, yeast, mammalian cells, and tissues. This compound(AM)_3 has been shown to be effective in monitoring changes in protein conformation, ligand binding, and enzymatic activity in real-time. It has also been used to study the function of ion channels in neurons and cardiac cells.
実験室実験の利点と制限
One of the main advantages of using 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 as a photochromic probe is its reversible isomerization process, which allows for repeated measurements of biological processes. It is also relatively easy to synthesize and has minimal toxicity. However, one limitation of using this compound(AM)_3 is its sensitivity to light, which can cause unwanted isomerization and affect the accuracy of measurements. It is also important to use appropriate controls and experimental conditions to ensure the validity of the results.
将来の方向性
There are several future directions for the use of 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 in scientific research. One potential application is in the study of protein-protein interactions, which are critical for many biological processes. This compound(AM)_3 can be used to monitor changes in protein conformation and binding interactions in real-time. Another potential application is in the study of drug-receptor interactions, which are important for drug discovery and development. This compound(AM)_3 can be used to monitor changes in receptor conformation and ligand binding in response to different drugs. Overall, this compound(AM)_3 has the potential to be a valuable tool for studying a wide range of biological processes and has many future directions for scientific research.
合成法
The synthesis of 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 involves the reaction of 2-(1-naphthyl)vinylamine with 5-nitro-2-chloropyrimidine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound(AM)_3. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 has been used as a photochromic probe to study various biological processes such as ion channels, receptors, and enzymes. It can be used to monitor changes in protein conformation, ligand binding, and enzymatic activity in real-time. This compound(AM)_3 has also been used to study the function of ion channels in neurons and cardiac cells. It can be used to monitor the opening and closing of ion channels in response to different stimuli such as voltage, ligands, and temperature.
特性
IUPAC Name |
4-hydroxy-2-[(E)-2-naphthalen-1-ylethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-14(19(22)23)16(21)18-13(17-15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H2,17,18,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSASVOXDJPDAT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5464859.png)
![2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B5464863.png)
![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5464864.png)

![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![4-{[3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5464876.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5464880.png)
![ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5464886.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(7-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5464923.png)
![N-{3-hydroxy-4-[(2-methylbenzoyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5464930.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B5464936.png)
![6-[(diethylamino)methyl]-N-(1-phenylcyclopropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464943.png)
![(2R*,6S*)-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5464962.png)